REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])[C:5]([NH:8]C(=O)OC(C)(C)C)=[N:6][CH:7]=1.Cl>CO>[NH2:8][C:5]1[C:4]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)NC(OC(C)(C)C)=O)NS(=O)(=O)C
|
Name
|
|
Quantity
|
375 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile materials were then removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1NS(=O)(=O)C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |